N-Allyl-5-bromo-2-furamide
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Overview
Description
N-Allyl-5-bromo-2-furamide is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains an allyl group and a bromine atom attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allyl-5-bromo-2-furamide can be synthesized through a multi-step process involving the bromination of furan derivatives followed by the introduction of the allyl group. One common method involves the bromination of 2-furamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or 2,2’-azobis(isobutyronitrile) in a suitable solvent like carbon tetrachloride (CCl4). The resulting 5-bromo-2-furamide is then reacted with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow processes. This method involves the bromination of conjugated allylic compounds with N-bromosuccinimide in a continuous-flow photoreactor. The reaction conditions are optimized to achieve high productivity and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-5-bromo-2-furamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form the corresponding furan derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-allyl-5-amino-2-furamide, while oxidation reactions can produce 5-bromo-2-furoic acid derivatives .
Scientific Research Applications
N-Allyl-5-bromo-2-furamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-Allyl-5-bromo-2-furamide involves its interaction with specific molecular targets and pathways. The bromine atom and the allyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-Allyl-5-chloro-2-furamide: Similar structure but with a chlorine atom instead of bromine.
N-Allyl-5-iodo-2-furamide: Similar structure but with an iodine atom instead of bromine.
N-Allyl-2-furamide: Lacks the halogen atom on the furan ring.
Uniqueness
N-Allyl-5-bromo-2-furamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities and applications in different fields highlight its significance compared to similar compounds .
Properties
IUPAC Name |
5-bromo-N-prop-2-enylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWEEWJVDCIJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(O1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391645 |
Source
|
Record name | N-ALLYL-5-BROMO-2-FURAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457938-24-8 |
Source
|
Record name | N-ALLYL-5-BROMO-2-FURAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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